![molecular formula C19H17NO4S B2981999 Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate CAS No. 1219902-82-5](/img/structure/B2981999.png)
Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate
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Overview
Description
Synthesis Analysis
Thiophene-based analogs, such as the one , are of great interest to scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Key synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate” is complex, involving multiple ring structures including a furan and a thiophene ring. Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR are extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis
Thiophene-based compounds, like the one , are known to undergo a variety of chemical reactions . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .Scientific Research Applications
Cancer Research
This compound has been explored for its potential as an epidermal growth factor receptor (EGFR) inhibitor . EGFR is a critical target in cancer therapy, and derivatives of this compound have shown promising results against cancer cell lines expressing high levels of EGFR . The selective cytotoxicity towards cancer cells over normal cells suggests its potential for further development as a cancer therapeutic agent.
Antibacterial Agents
Furan derivatives, including those related to Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate, have been recognized for their antibacterial properties. They have been used to develop new antibacterial agents to combat microbial resistance, which is a growing global issue . The structural versatility of furan allows for the synthesis of compounds with a broad spectrum of activity against gram-positive and gram-negative bacteria.
Antimicrobial Drug Design
The inclusion of the furan nucleus in drug design is an essential synthetic strategy for creating new antimicrobial compounds. Furan-containing compounds exhibit a wide range of biological and pharmacological properties, making them valuable in the search for novel anti-infective drugs with distinct mechanisms of action .
Future Directions
Thiophene-based analogs, such as “Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate”, continue to attract the interest of scientists due to their potential as biologically active compounds . They are expected to play a vital role in the development of advanced compounds with a variety of biological effects . Future research will likely focus on the synthesis of these compounds and their potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound may be involved in the synthesis of thiophene derivatives , which are essential heterocyclic compounds with a variety of properties and applications .
Result of Action
Compounds with similar structures have been shown to have cytotoxic effects toward lung carcinoma .
Action Environment
The stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
methyl 4-[furan-2-ylmethyl(thiophen-3-ylmethyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-23-19(22)16-6-4-15(5-7-16)18(21)20(11-14-8-10-25-13-14)12-17-3-2-9-24-17/h2-10,13H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMZVYVTUDUHTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate |
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